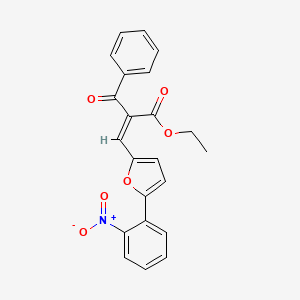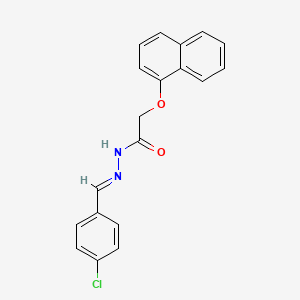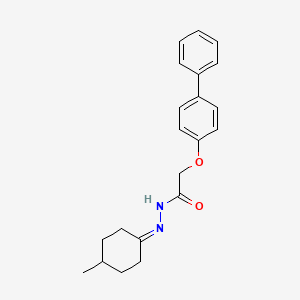
8-hydroxy-3,3,6,6-tetramethyl-9-(2-nitrophenyl)-3,4,5,6,7,9-hexahydroacridin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,6,6-Tetramethyl-9-(2-nitrophenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a complex organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This particular compound is characterized by its unique structure, which includes multiple methyl groups and a nitrophenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-tetramethyl-9-(2-nitrophenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione typically involves a multi-component reaction. One common method involves the condensation of aldehydes, dimedone (5,5-dimethyl-1,3-cyclohexanedione), and an amine in the presence of a catalyst. For instance, the use of silica boron–sulfuric acid nanoparticles (SBSANs) as a solid Lewis-protic acid catalyst has been reported to be effective . The reaction is carried out under mild conditions, resulting in high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and efficient catalysis are likely to be employed. The use of heterogeneous catalysts, such as SBSANs, allows for the reaction to be performed with minimal environmental impact and high efficiency .
Chemical Reactions Analysis
Types of Reactions
3,3,6,6-Tetramethyl-9-(2-nitrophenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under appropriate conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product would be a nitro-substituted acridine derivative.
Reduction: The major product would be an amino-substituted acridine derivative.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted acridine derivatives.
Scientific Research Applications
3,3,6,6-Tetramethyl-9-(2-nitrophenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,3,6,6-tetramethyl-9-(2-nitrophenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may play a role in binding to these targets, while the acridine core could intercalate with DNA or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 3,3,6,6-Tetramethyl-9-(3-nitrophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- 3,3,6,6-Tetramethyl-9-(4-nitrophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
Uniqueness
The uniqueness of 3,3,6,6-tetramethyl-9-(2-nitrophenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione lies in the position of the nitrophenyl group, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of methyl groups also contributes to its distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C23H26N2O4 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
3,3,6,6-tetramethyl-9-(2-nitrophenyl)-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C23H26N2O4/c1-22(2)9-14-20(17(26)11-22)19(13-7-5-6-8-16(13)25(28)29)21-15(24-14)10-23(3,4)12-18(21)27/h5-8,19,24H,9-12H2,1-4H3 |
InChI Key |
CCFSKIJZUPGPAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CC=C4[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11984983.png)
![N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11984987.png)
![3-(4-pentylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11984990.png)
![N-{4-[9-bromo-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl}-N,N-dimethylamine](/img/structure/B11985001.png)

![2-(2-Naphthyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11985015.png)




![Isopropyl (2E)-2-[4-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11985040.png)

